2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with three methyl groups attached at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenethylamines react with aldehydes under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the use of multicomponent reactions, which improve atom economy and selectivity . These reactions often involve the use of transition metal catalysts and co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .
Scientific Research Applications
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain . Additionally, it may interact with dopamine receptors and modulate their activity, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methyl groups at positions 2 and 4.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at position 1, known for its neuroprotective properties.
Uniqueness
2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
2,4,4-trimethyl-1,3-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13(3)8-10-6-4-5-7-11(10)12/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCADWOSRWCSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=CC=CC=C21)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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